molecular formula C17H13ClO4 B13679598 Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13679598
M. Wt: 316.7 g/mol
InChI Key: XPRBCJVNLJLJDN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate
  • Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
  • Ethyl 2-(2-methylphenyl)-5-hydroxybenzofuran-3-carboxylate

Uniqueness

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by a complex molecular structure that includes a benzofuran core substituted with a 2-chlorophenyl group and a hydroxyl group. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antiviral therapy.

  • Molecular Formula : C₁₈H₁₅ClO₃
  • Molecular Weight : Approximately 316.74 g/mol
  • Melting Point : 161–162 °C
  • Structural Features : The compound features a benzofuran skeleton, which is known for its pharmacological properties.

Research indicates that this compound may exert its biological effects through interactions with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways critical for cell growth, metabolism, and apoptosis.

Potential Mechanisms:

  • Inhibition of mTOR Signaling : Similar compounds in the benzofuran family have been shown to inhibit mTOR signaling, which is crucial for regulating cell growth and metabolism .
  • Antitumor Activity : The compound demonstrates selective activity against human umbilical vein endothelial cells and shows potential as an anti-estrogen agent in breast cancer treatment .

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

Cancer TypeInhibition Rate (%)
Non-small cell lung cancer40.87% - 80.92%
Colon cancer40.82% - 72.14%
CNS cancer58.02% - 73.94%
Melanoma50.64% - 72.69%
Ovarian cancer44.50% - 56.45%

These results indicate significant potential for this compound in cancer therapy, particularly against aggressive cancer types .

Antiviral Activity

The compound's structural features suggest that it may also possess antiviral properties, making it a candidate for further research in antiviral drug development.

Case Studies

  • Study on Antitumor Activity :
    A study evaluated the efficacy of various benzofuran derivatives, including this compound, against different cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in several types of cancer cells, showcasing its potential as an anticancer agent.
  • In Vivo Studies :
    Preliminary in vivo studies have suggested that compounds similar to this compound can reduce tumor size in animal models when administered at specific dosages, further supporting its therapeutic potential .

Properties

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13ClO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3

InChI Key

XPRBCJVNLJLJDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3Cl

Origin of Product

United States

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